1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as CIL-102, is a semisynthetic alkaloid derivative primarily recognized for its anti-tumorigenic activity. [, , , , , , , , , , , , , , , ] It is derived from Camptotheca acuminata, a plant species known for its medicinal properties. [, ] CIL-102 is classified as a microtubule-destabilizing agent, demonstrating its role in disrupting microtubule organization and impacting cellular processes like cell division. [, , ]
Synthesis Analysis
While several studies explore the biological activities of CIL-102, detailed synthesis procedures are less frequently described. A dissertation [] describes the synthesis and evaluation of N-alkylated 4-anilinofuro[2,3-b]quinoline derivatives, with the aim of improving anticancer activity and selectivity. This work utilized dictamnine, a natural alkaloid, as a starting material. []
Molecular Structure Analysis
The molecular structure of CIL-102 consists of a furo[2,3-b]quinoline core with a 4-anilino substituent. [, , ] Specific structural modifications, such as N-alkylation, have been explored to enhance its anticancer activity and selectivity against specific cancer cell lines. [, ]
Mechanism of Action
CIL-102 exhibits its anticancer activity primarily by disrupting microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, at a site similar to colchicine, a known microtubule inhibitor. [, , ] This binding prevents microtubule polymerization, leading to mitotic arrest - a halt in cell division at the metaphase stage. [, , , ] This disruption of the cell cycle ultimately triggers apoptosis, a programmed cell death mechanism. [, , , , ]
JNK Signaling: CIL-102 activates the c-Jun N-terminal kinase (JNK) pathway, known to regulate cell death and survival. [, ]
NFκB Signaling: It modulates the NFκB pathway, involved in inflammation and cell survival. []
p300/CBP Pathway: CIL-102 influences the activity of p300/CBP, transcriptional coactivators involved in cell growth and differentiation. [, ]
Cell Cycle Regulators: It induces the expression of cell cycle inhibitors like p21 and GADD45, contributing to cell cycle arrest. []
Apoptotic Proteins: CIL-102 promotes apoptosis by upregulating pro-apoptotic proteins (e.g., Fas-L, caspase-8, Bid) and downregulating anti-apoptotic proteins (e.g., Bcl-2). []
Applications
Colorectal Cancer: CIL-102 effectively inhibits cell growth, induces apoptosis, and suppresses migration and invasiveness in colorectal cancer cells. [, ]
Prostate Cancer: It shows potent activity against prostate cancer cells, including castration-resistant prostate cancers, which are often more challenging to treat. [, , ]
Lung Cancer: CIL-102 demonstrates efficacy against lung cancer cells, and its derivatives show improved oral bioavailability and selective activity against specific lung cancer cell lines. [, , ]
Glioblastoma: It exhibits anti-tumor activity in glioblastoma cells by inducing apoptosis, inhibiting proliferation and invasiveness, and modulating the ERK1/2 MAPK signaling pathway. [, , ]
Gastric Cancer: CIL-102 induces apoptosis in gastric cancer cells by influencing the epigenetic modification of the TNFR1/TRAIL pathway. []
Future Directions
Enhancing Bioavailability: Exploring novel formulations or developing more water-soluble derivatives to improve its pharmacological properties. [, , ]
Selectivity Optimization: Designing CIL-102 analogs with enhanced selectivity towards specific cancer cell types while minimizing off-target effects. [, ]
Related Compounds
CYW-1865
Compound Description: CYW-1865 is a furoquinoline derivative developed through structural optimization of CIL-102. It demonstrates selective anticancer activity, superior oral bioavailability, and enhanced water solubility compared to CIL-102. [] In vivo studies revealed a significant reduction in tumor size in nude mice treated with CYW-1865. Furthermore, evaluation in an orthotopic lung cancer model demonstrated its efficient oral absorption, distribution to lung tissue, and notable efficacy in suppressing lung cancer growth. []
Compound Description: (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a) is a 4-anilinofuro[2,3-b]quinoline derivative notable for its selective activity against NCI-H460 lung cancer cell growth and high water solubility (63 μg/mL). [] It is believed to induce apoptosis in cancer cells by triggering mitotic arrest and mitotic catastrophe. []
(E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime hydrochloride salt (13a·HCl)
Compound Description: The hydrochloride salt of (E)-1-(4-(furo[2,3-b]quinolin-4-ylamino)phenyl)ethanone O-2-aminoethyloxime (13a), denoted as 13a·HCl, exhibits remarkable water solubility (1049 μg/mL) and high oral bioavailability (57.1%). [] Similar to its parent compound, 13a·HCl significantly reduces tumor size in treated nude mice and displays promising anticancer effects in an orthotopic lung cancer model. []
Compound Description: N-(4-acetylphenyl)-N-(furo[2,3-b]quinolin-4-yl)methylamine (6a), an N-alkylated 4-anilinofuro[2,3-b]quinoline derivative, demonstrates potent antiproliferative activity against PC-3 prostate cancer cells, with an IC50 value of 0.22 μM. [] It induces cell cycle arrest at the G2/M phase in a dose-dependent manner. [] Notably, compound 6a displays reduced cytotoxicity towards normal human M-10 cells compared to its N-ethyl counterpart, 6b. []
Compound Description: 1-[4-(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-ylamino)phenyl]ethanone (CYL-698v) is a 4-anilinofuroquinoline derivative that exhibits potent anticancer activities. This compound induces G2/M phase cell cycle arrest and interacts with microtubule polymerization, leading to mitotic arrest followed by apoptosis. []
Compound Description: Ethyl-4-(3-chloro-7-methoxyfuro[2,3-b]quinolin-4-ylamino)benzoate (LHC-2608) is another 4-anilinofuroquinoline derivative that demonstrates potent anticancer activity. This compound, similar to CIL-102 and CYL-698v, induces G2/M phase cell cycle arrest and exhibits a similar mechanism of action involving microtubule disruption and the induction of apoptosis. []
Compound Description: 1-[4-(3-chlorofuro[2,3-b]-quinolin-4-ylamino)phenyl]ethanone (PK-L4) is a 4-anilino[2,3-b]quinoline derivative structurally similar to CIL-102, with the addition of a chlorine atom. [] In vitro studies demonstrated its ability to inhibit the growth of various tumor cells, including liquid and solid tumors. [] Pharmacokinetic studies in rats revealed non-linear pharmacokinetics at high doses and linear pharmacokinetics at lower doses. [] Notably, PK-L4 exhibited a higher area under the curve (AUC) and lower plasma clearance compared to CIL-102 at the same molar doses. []
Podophyllotoxin
Compound Description: Podophyllotoxin is a naturally occurring lignan with potent antitumor activity. It exerts its anticancer effects by binding to tubulin, a protein crucial for cell division, and disrupting microtubule formation. []
Relevance: While not structurally related to CIL-102, podophyllotoxin is relevant as a reference compound due to its shared mechanism of action. Both CIL-102 and podophyllotoxin are known to bind to tubulin and disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis. [] Competitive binding assays have been conducted to investigate the interaction of CIL-102 with the colchicine binding site on tubulin, using podophyllotoxin as a reference compound. []
Colchicine
Compound Description: Colchicine is another naturally occurring alkaloid known for its anti-inflammatory and antimitotic properties. It disrupts microtubule polymerization by binding to tubulin, ultimately inhibiting cell division. []
Relevance: Similar to podophyllotoxin, colchicine serves as a reference compound for understanding CIL-102's mechanism of action. Both compounds target tubulin and interfere with microtubule dynamics. The colchicine binding site on tubulin is a known target for antimitotic agents, and studies have explored whether CIL-102 interacts with this site. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.